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Compound of Interest

Compound Name: Cholecystokinin (26-33) (free acid)

Cat. No.: B1639644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cholecystokinin (26-33), also known as CCK-8,

and its analogs, focusing on their cross-reactivity with the two main cholecystokinin receptor

subtypes: CCK1 and CCK2. The information presented herein is supported by experimental

data to aid in the selection and development of selective CCK receptor ligands.

Introduction to Cholecystokinin and its Receptors
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays crucial roles in the

gastrointestinal system and the central nervous system. Its biological effects are mediated

through two G protein-coupled receptors (GPCRs), the CCK1 receptor (CCK1R) and the CCK2

receptor (CCK2R). The C-terminal octapeptide, CCK(26-33) or CCK-8, is the shortest fully

active fragment of the native peptide. The sulfation of the tyrosine residue at position 27 is a

critical determinant of its binding affinity and selectivity for the two receptor subtypes. Both

CCK1R and CCK2R are coupled to the Gq alpha subunit, which upon activation, stimulates

phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and

diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentration.
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The cross-reactivity of CCK-8 analogs is primarily determined by their binding affinity (Ki or

IC50) and functional potency (EC50) at both CCK1 and CCK2 receptors. The ratio of these

values for the two receptors indicates the selectivity of the analog.

Data Summary
The following table summarizes the binding affinities and, where available, the functional

potencies of CCK-8 and a selection of its analogs for the CCK1 and CCK2 receptors. This data

has been compiled from various studies to provide a comparative overview.
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Analog
Modificatio
n

Receptor
Binding
Affinity
(Ki/Kd, nM)

Functional
Potency
(EC50, nM)

Selectivity
(CCK1/CCK
2)

CCK-8

(sulfated)
None CCK1 ~0.6 - 1.9[1] 0.417[2] ~1

CCK2 ~0.3 - 1.3[1] -

CCK-8 (non-

sulfated)

Non-sulfated

Tyrosine
CCK1

~300 - 500

fold lower

than sulfated

-

Highly

selective for

CCK2

CCK2 ~0.3 - 1.0[1] -

Boc-D-Asp-

Tyr(SO3H)-

Ahx-D-Lys-

Trp-Ahx-Asp-

Phe-NH2

(Compound I)

Cyclic Analog
CCK1

(pancreas)
~913 >10,000

179 (for

brain/pancrea

s)[3]

CCK2 (brain) 5.1[3] -

Boc-γ-D-Glu-

Tyr(SO3H)-

Ahx-D-Lys-

Trp-Ahx-Asp-

Phe-NH2

(Compound

II)

Cyclic Analog
CCK1

(pancreas)
~969 >10,000

1979 (for

brain/pancrea

s)[3]

CCK2 (brain) 0.49[3] -

[Nle28,31,Sar

29]-CCK(26-

33)

N-methylation
CCK1

(GPGB)
-

Increased

selectivity for

GPGB

-

[Nle28,31,(N-

Me)Asp32]-

CCK(26-33)

N-methylation CCK2 (GPS) -

Increased

selectivity for

GPS

-
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GPGB: Guinea Pig Gallbladder (predominantly CCK1 receptors); GPS: Guinea Pig Stomach

(predominantly CCK2 receptors). Data on N-methylated analogs indicates a shift in selectivity

rather than providing specific binding values.[4]

Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cross-

reactivity of CCK(26-33) analogs.

Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its

ability to displace a radiolabeled ligand from the receptor.

Materials:

Cell membranes prepared from cells expressing either CCK1 or CCK2 receptors.

Radioligand (e.g., [125I]CCK-8).

Test CCK(26-33) analogs.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters (e.g., Whatman GF/C).

Scintillation fluid.

Scintillation counter.

Procedure:

In a 96-well plate, add a fixed amount of cell membrane preparation.

Add increasing concentrations of the unlabeled CCK(26-33) analog.

Add a fixed concentration of the radiolabeled ligand (e.g., [125I]CCK-8).
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Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound from the free radioligand.

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound

radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

scintillation counter.

Non-specific binding is determined in the presence of a high concentration of unlabeled

CCK-8.

Specific binding is calculated by subtracting non-specific binding from total binding.

The IC50 value (the concentration of the analog that inhibits 50% of the specific binding of

the radioligand) is determined from the competition curve.

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a CCK analog to stimulate the Gq-mediated

signaling pathway by detecting changes in intracellular calcium concentration.

Materials:

Cells expressing either CCK1 or CCK2 receptors.

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

CCK(26-33) analogs.
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A fluorescence plate reader or a microscope equipped for fluorescence imaging.

Procedure:

Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere

overnight.

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them

in a buffer containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.

Wash the cells with buffer to remove the excess extracellular dye.

Place the plate in a fluorescence plate reader.

Establish a baseline fluorescence reading.

Add varying concentrations of the CCK(26-33) analog to the wells.

Immediately start recording the fluorescence intensity over time. For ratiometric dyes like

Fura-2, the fluorescence is measured at two excitation wavelengths (e.g., 340 nm and 380

nm) with emission at ~510 nm. For single-wavelength dyes like Fluo-4, excitation is at ~490

nm and emission at ~520 nm.

The change in fluorescence intensity or the ratio of fluorescence at the two excitation

wavelengths is proportional to the change in intracellular calcium concentration.

The EC50 value (the concentration of the analog that produces 50% of the maximal

response) is determined from the dose-response curve.

Inositol Phosphate Accumulation Assay
This assay provides a direct measure of the activation of the Gq/PLC pathway by quantifying

the accumulation of inositol phosphates (IPs), a downstream second messenger.

Materials:

Cells expressing either CCK1 or CCK2 receptors.
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[3H]-myo-inositol.

Stimulation buffer containing LiCl (e.g., 10 mM). LiCl inhibits inositol monophosphatase,

leading to the accumulation of IPs.

CCK(26-33) analogs.

Dowex AG1-X8 anion-exchange resin.

Scintillation fluid and counter.

Alternatively, a commercially available HTRF (Homogeneous Time-Resolved Fluorescence)

IP-One assay kit can be used for a non-radioactive method.

Procedure (Radioactive Method):

Label the cells by incubating them overnight with [3H]-myo-inositol in an inositol-free

medium. This incorporates the radiolabel into the cellular phosphoinositide pool.

Wash the cells to remove unincorporated [3H]-myo-inositol.

Pre-incubate the cells in a stimulation buffer containing LiCl for a short period.

Stimulate the cells with various concentrations of the CCK(26-33) analog for a defined time

(e.g., 30-60 minutes).

Stop the reaction by adding a solution like ice-cold trichloroacetic acid (TCA) to lyse the cells

and precipitate macromolecules.

Neutralize the cell extracts.

Separate the total [3H]-inositol phosphates from free [3H]-myo-inositol using anion-exchange

chromatography (Dowex columns).

Elute the [3H]-IPs and quantify the radioactivity using a scintillation counter.

The EC50 value is determined from the dose-response curve of IP accumulation.
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Caption: CCK Receptor Signaling Pathway.

Experimental Workflow for Cross-Reactivity Analysis
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Caption: Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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